Kuguaglycoside C

Overview

Description

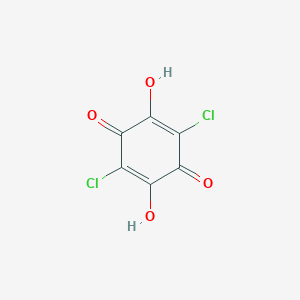

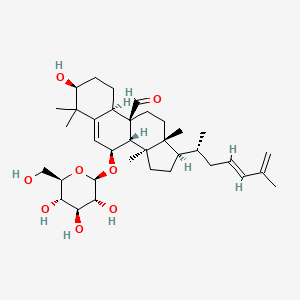

Kuguaglycoside C (C36H56O8, molecular weight: 616.8) is a cucurbitane-type triterpene glycoside isolated from Momordica charantia (bitter melon) . It is recognized for its caspase-independent antitumor activity, particularly against neuroblastoma cells (IC50: 12.6 μM in IMR-32 cells), mediated through apoptosis-inducing factor (AIF) upregulation and survivin suppression . Additionally, it exhibits antidiabetic properties by inhibiting α-amylase and α-glucosidase, enzymes critical in carbohydrate digestion .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kuguaglycoside C can be isolated from the leaves of Momordica charantia through a series of extraction and purification steps. The process typically involves:

Extraction: The leaves are dried and powdered, followed by extraction using solvents such as methanol or ethyl acetate.

Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography, to isolate this compound.

Characterization: The isolated compound is characterized using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure.

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction and purification methods used in laboratory settings can be scaled up with appropriate modifications to meet industrial demands. This may involve optimizing solvent use, improving chromatographic techniques, and ensuring consistent quality control.

Chemical Reactions Analysis

Types of Reactions: Kuguaglycoside C undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to convert double bonds into single bonds, altering its structure and biological activity.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of double bonds can result in saturated derivatives.

Scientific Research Applications

Case Studies

- Study on Neuroblastoma Cells : In a detailed examination, kuguaglycoside C was found to decrease the expression of survivin, an inhibitor of apoptosis protein, while increasing apoptosis-inducing factor (AIF) levels. This suggests its potential as a therapeutic agent in targeting resistant cancer types .

- Comparative Analysis : When compared to other compounds like cisplatin, this compound did not activate caspases but induced significant morphological changes indicative of necroptosis .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of this compound. It has been shown to reduce pro-inflammatory markers such as IL-6 and TNF-α in cellular models. This property is particularly relevant for conditions characterized by chronic inflammation, such as diabetes and obesity .

Case Studies

- Cellular Models : In FL83B cells, this compound attenuated TNF-α-induced inflammation without activating AMP-activated protein kinase (AMPK), suggesting alternative pathways for its anti-inflammatory action .

Antidiabetic Effects

This compound exhibits promising antidiabetic properties by influencing glucose metabolism. It has been implicated in enhancing insulin sensitivity and reducing blood glucose levels through various mechanisms, including the inhibition of α-amylase and α-glucosidase enzymes.

Data Table: Antidiabetic Activity Comparison

| Compound | α-Amylase Inhibition (%) | α-Glucosidase Inhibition (%) | IC50 (mM) |

|---|---|---|---|

| This compound | 68.0 - 76.6 | 40.3 | 0.87 |

| Acarbose | 70.0 | 60.0 | 0.13 |

| Karaviloside VIII | 56.5 | 23.9 | 1.33 |

This table illustrates the effectiveness of this compound relative to standard antidiabetic agents like acarbose .

Molecular Docking Studies

In silico studies have provided insights into the binding interactions of this compound with target enzymes involved in carbohydrate metabolism. Molecular docking analyses revealed that this compound binds effectively to the active sites of α-amylase and isomaltase, forming multiple hydrogen bonds with key amino acid residues .

Binding Energy Analysis

The minimal binding energies observed during docking studies indicate strong interactions, which correlate with its biological activities:

- α-Amylase : Binding energy of -8.23 kcal/mol.

- Isomaltase : Comparable binding energies suggest potential for therapeutic application in managing diabetes.

Mechanism of Action

Kuguaglycoside C exerts its effects through various molecular targets and pathways:

Antidiabetic Activity: The compound enhances the activity of adenosine 5’-monophosphate-activated protein kinase (AMPK), which increases glucose uptake and fatty acid oxidation while inhibiting lipid synthesis and hepatic glucose output.

Anti-inflammatory Activity: It modulates the expression of pro-inflammatory markers such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and inducible nitric oxide synthase (iNOS).

Anticancer Activity: this compound induces cell death in neuroblastoma cells through a caspase-independent pathway, involving the activation of apoptosis-inducing factor (AIF) and other related proteins.

Comparison with Similar Compounds

Structural and Functional Overview

Kuguaglycoside C belongs to a class of cucurbitane triterpenoids, which share a common tetracyclic scaffold but differ in hydroxylation patterns, glycosylation sites, and side-chain modifications. Key analogs include momordicosides A, L, karavilosides VI, VIII, and charantoside XV.

Antidiabetic Activity: α-Amylase and α-Glucosidase Inhibition

Key Findings :

- While momordicoside A has stronger α-amylase binding energy (-12.10 kcal/mol), momordicoside L shows the highest experimental inhibition (IC50: 8.72 nM), highlighting the role of glycosylation patterns and steric effects .

- Karaviloside VI outperforms this compound in α-glucosidase inhibition (10.20 vs. 12.48 nM), attributed to its interactions with isomaltase residues (Glu332, Ala281) .

Antitumor Mechanisms

Key Findings :

- This compound uniquely induces caspase-independent death, whereas momordicine I and ophiopogonin D′ rely on caspase activation or RIPK1 pathways .

- Karaviloside VIII shows stereochemical specificity in side-chain interactions, enhancing its binding to enzyme pockets .

Pharmacokinetic and Extraction Variability

Biological Activity

Anticancer Properties

Research indicates that Kuguaglycoside C exhibits significant anticancer activity, particularly against human neuroblastoma IMR-32 cells. The compound has been shown to induce cell death through a caspase-independent mechanism, which distinguishes it from many traditional chemotherapeutic agents that primarily rely on apoptosis.

Key Findings:

- Cytotoxicity : The IC50 value for this compound against IMR-32 cells was determined to be 12.6 μM after 48 hours of treatment. This indicates a potent cytotoxic effect at relatively low concentrations .

- Mechanism of Action : Unlike typical apoptotic pathways, this compound does not activate caspases (specifically caspase-3 and caspase-9) at effective concentrations. Instead, it induces DNA cleavage through a caspase-independent pathway, suggesting involvement in necroptosis—a form of programmed cell death distinct from apoptosis .

Impact on Cell Markers

This compound significantly affects various cellular markers associated with apoptosis and cancer progression:

- Survivin Expression : The compound markedly decreases survivin levels, an inhibitor of apoptosis protein that is often overexpressed in cancers .

- Poly (ADP-ribose) Polymerase (PARP) : Increased cleavage of PARP was observed, indicating activation of cell death pathways .

- Apoptosis-Inducing Factor (AIF) : this compound enhances the expression and cleavage of AIF, further supporting its role in inducing cell death independent of caspases .

Cell Morphology

Morphological assessments reveal that this compound treatment leads to nuclear shrinkage, a hallmark of apoptosis; however, no apoptotic bodies were detected via flow cytometry, reinforcing the notion of a non-apoptotic cell death mechanism .

Comparative Biological Activity Table

| Compound | Target Cells | IC50 (μM) | Mechanism | Key Effects |

|---|---|---|---|---|

| This compound | IMR-32 (neuroblastoma) | 12.6 | Caspase-independent | Decreased survivin, increased AIF |

| Cisplatin | IMR-32 | 30 | Caspase-dependent | Induces apoptosis |

| Kuguacin J | Prostate cancer cells | N/A | G1 arrest | Cell cycle arrest |

In Vivo Studies and Other Biological Activities

Although most research has focused on the anticancer properties of this compound, other studies suggest potential applications in metabolic disorders such as diabetes. The broader implications of compounds derived from Momordica charantia indicate possible anti-inflammatory and hypoglycemic effects.

Diabetes-Related Bioactivities

Recent studies have highlighted the role of related compounds in enhancing glucose uptake and modulating insulin sensitivity:

Q & A

Basic Research Questions

Q. How is Kuguaglycoside C isolated and purified from plant sources?

this compound is typically isolated from Momordica charantia leaves using methanol or ethanol extraction followed by liquid-liquid partitioning (e.g., hexane, chloroform). Silica gel column chromatography is employed for preliminary purification, with elution gradients optimized for polar triterpene glycosides. Final purification is achieved via preparative HPLC using C18 columns and mobile phases like acetonitrile-water. Purity (≥95%) is confirmed via analytical HPLC with UV detection at 210–220 nm .

Q. What analytical methods are used to characterize the structure of this compound?

Structural elucidation involves:

- High-Resolution Mass Spectrometry (HR-ESI MS): Determines molecular formula (C₃₆H₅₆O₈, m/z 616.8) .

- NMR Spectroscopy: ¹H and ¹³C NMR data identify aglycone and glycosidic moieties. Key signals include downfield shifts for hydroxyl-bearing carbons (e.g., C-23 in triterpene backbone) .

- Optical Rotation: Positive optical rotation confirms chirality .

Q. What standard protocols are used to assess this compound’s cytotoxicity?

The MTT assay is commonly used to evaluate cytotoxicity. For example, IMR-32 neuroblastoma cells are treated with this compound (5–100 µM) for 48–72 hours, followed by formazan quantification at 570 nm. Dose-response curves and IC₅₀ values are calculated using nonlinear regression .

Advanced Research Questions

Q. How does this compound induce caspase-independent cell death in neuroblastoma?

this compound triggers DNA fragmentation via apoptosis-inducing factor (AIF) translocation from mitochondria to the nucleus, bypassing caspase activation. Methodologically, this is confirmed via:

- Western Blotting: Detection of AIF in nuclear fractions.

- Flow Cytometry: Annexin V/PI staining to differentiate apoptosis from necrosis.

- DNA Laddering Assay: Agarose gel electrophoresis to visualize internucleosomal cleavage .

Q. How can molecular docking studies elucidate this compound’s enzyme interactions?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities between this compound and targets like isomaltase. Key steps:

- Protein Preparation: Retrieve isomaltase’s crystal structure (PDB ID) and optimize hydrogen bonding networks.

- Ligand Preparation: Generate 3D conformers of this compound.

- Docking Analysis: Identify hydrogen bonds (e.g., with Ser282, Glu332) and calculate binding energy (e.g., −8.23 kcal/mol for isomaltase inhibition) .

Q. How should researchers address contradictions in cytotoxicity data across studies?

Discrepancies may arise from cell line heterogeneity (e.g., IMR-32 vs. MCF-7), assay conditions (e.g., serum concentration), or compound stability. Mitigation strategies include:

- Standardized Protocols: Use identical cell passage numbers and serum-free media during treatment.

- Stability Testing: HPLC or LC-MS to verify compound integrity in culture media.

- Comparative Studies: Parallel testing of positive controls (e.g., cisplatin) across models .

Q. Methodological Recommendations

Properties

IUPAC Name |

(3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-4,4,13,14-tetramethyl-17-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O8/c1-20(2)9-8-10-21(3)22-13-14-35(7)31-25(43-32-30(42)29(41)28(40)26(18-37)44-32)17-24-23(11-12-27(39)33(24,4)5)36(31,19-38)16-15-34(22,35)6/h8-9,17,19,21-23,25-32,37,39-42H,1,10-16,18H2,2-7H3/b9-8+/t21-,22-,23-,25+,26-,27+,28-,29+,30-,31+,32-,34-,35+,36-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBHCPPEZFBPJG-ZBAJYRRDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(=C)C)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/C(=C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.